molecular formula C13H13NO3S B13893959 4-(2-Methylsulfonylphenoxy)aniline

4-(2-Methylsulfonylphenoxy)aniline

Cat. No.: B13893959
M. Wt: 263.31 g/mol
InChI Key: CBUOYQBZNFFFOZ-UHFFFAOYSA-N
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Description

4-(2-Methylsulfonylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a phenoxy group substituted with a methylsulfonyl group at the ortho position and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylsulfonylphenoxy)aniline typically involves the following steps:

    Nitration and Reduction: The starting material, 2-methylsulfonylphenol, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, forming 2-methylsulfonylaniline.

    Etherification: The 2-methylsulfonylaniline is then reacted with a halogenated phenol derivative under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by etherification using continuous flow reactors to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylsulfonylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium amide (NaNH2) in liquid ammonia are employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(2-Methylsulfonylphenoxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylsulfonylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitroaniline: Similar in structure but with a methoxy group instead of a methylsulfonyl group.

    N-Methylaniline: Aniline derivative with a methyl group attached to the nitrogen atom.

Uniqueness

4-(2-Methylsulfonylphenoxy)aniline is unique due to the presence of both a methylsulfonyl group and a phenoxy group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

4-(2-methylsulfonylphenoxy)aniline

InChI

InChI=1S/C13H13NO3S/c1-18(15,16)13-5-3-2-4-12(13)17-11-8-6-10(14)7-9-11/h2-9H,14H2,1H3

InChI Key

CBUOYQBZNFFFOZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1OC2=CC=C(C=C2)N

Origin of Product

United States

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